7-CH-5'-dAMP

UV Spectroscopy Nucleotide Quantification HPLC Assay Development

Standard dAMP's N7 nitrogen enables enzymatic binding (e.g., EcoRI, polymerases) and hydrogen bonding-confounding interpretation in mechanistic studies. 7-CH-5'-dAMP (7-deaza-dAMP) replaces N7 with C-H, eliminating major-groove contacts while preserving isosteric geometry. - **CD73 substrate profiling**: Retains activity vs. 1/3-deaza isomers (Junker 2019); λmax 270 nm enables direct UV quantitation. - **Telomerase inhibitor precursor**: Cellular phosphorylation to 7-deaza-dATP (IC50 = 8 μM); monophosphate allows uptake/kinase studies bypassed by triphosphate. - **DNA curvature control**: Internal A-tract substitution abolishes bending; terminal reduces 30-50%-graded modulation not possible with natural dA.

Molecular Formula C11H15N4O6P
Molecular Weight 330.23 g/mol
Cat. No. B15586365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-CH-5'-dAMP
Molecular FormulaC11H15N4O6P
Molecular Weight330.23 g/mol
Structural Identifiers
InChIInChI=1S/C11H15N4O6P/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(16)8(21-9)4-20-22(17,18)19/h1-2,5,7-9,16H,3-4H2,(H2,12,13,14)(H2,17,18,19)/t7-,8-,9-/m1/s1
InChIKeyJNMXDKIIPORENX-IWSPIJDZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-CH-5'-dAMP Overview and Differentiation


7-CH-5'-dAMP (also known as 5'-dTuMP, CAS 103078-56-4) is a synthetic adenosine monophosphate derivative, specifically a 7-deaza-2'-deoxyadenosine-5'-monophosphate . Its defining structural modification is the replacement of the N7 nitrogen in the purine ring with a carbon atom, creating a 7-deazapurine [1]. This compound is provided as a research tool and is characterized as a potential substrate, competitive inhibitor, or modulator for enzymes that interact with the natural metabolite 2-deoxyadenosine-5'-monophosphate (dAMP) [2].

Workflow Monophosphate-level enzyme probe for 5′-nucleotidase, NMP kinase, and CD73 studies
Modification 7-Deaza substitution removes N7 hydrogen‑bonding, altering major groove electrostatics and enzyme recognition
Research Context DNA bending, telomerase mechanism, sequencing compression, restriction enzyme modulation, UV-based assay discrimination

Why dAMP and Analogs Cannot Replace 7-CH-5'-dAMP


The specificity of enzyme active sites precludes simple substitution of 7-CH-5'-dAMP with either natural dAMP or the ribo-analog 7-deaza-AMP. 7-CH-5'-dAMP features both a 2'-deoxyribose sugar and a 7-deazapurine base. Using the natural metabolite, dAMP, provides no insight into the steric or electronic contributions of the N7 position [1]. Conversely, substituting with 7-deaza-AMP introduces a ribose sugar, which drastically alters enzyme recognition and eliminates its utility in DNA polymerase studies, where the 2'-deoxyribose is essential [2]. 7-CH-5'-dAMP is the specific probe designed for systems requiring the combination of a 7-deaza-modified base and a 2'-deoxyribose backbone.

Natural dAMP Retains N7 as minor-groove H‑bond acceptor; lacks altered electrostatics and enzyme‑binding profile of 7‑deaza modification.
Tubercidin 5′-phosphate (ribo) 2′-OH directs activity toward RNA-specific enzymes; unsuitable for DNA‑directed monophosphate‑level assays.
7‑CH‑dADP (diphosphate) Addresses diphosphate‑requiring enzymes; cannot probe 5′‑nucleotidase or adenylate kinase reactions directly.

Quantitative Evidence for 7-CH-5'-dAMP Differentiation


DNA Curvature Modulation by 7-Deaza-dA

The absorption maximum (λmax) and molar extinction coefficient (ε) for the 7-deaza-dAMP chromophore are provided, enabling precise quantification. This data is essential for preparing accurate stock solutions and monitoring enzymatic reactions [1].

DNA curvature
Head‑to‑head
30–50% bending reduction vs. natural dA; internal substitution abolishes bending
Supports DNA topology studies with tunable position‑dependent curvature
PAGE mobility shift; d(A)₆ tracts
UV Spectroscopy Nucleotide Quantification HPLC Assay Development

Telomerase Inhibition by 7-Deaza-dATP

Data on the ribo-analog, 7-deazaadenosine 5'-monophosphate (7-deaza-AMP), demonstrates that the 7-deaza modification itself does not abolish recognition by adenylate kinase (myokinase) [1]. This provides a class-level inference that the 7-deaza-dAMP (7-CH-5'-dAMP) core is also likely recognized by nucleotide kinases.

Telomerase inhibition
Head‑to‑head
7‑deaza‑dATP IC₅₀ 8 µM vs 7‑deaza‑dGTP 11 µM; pause site behavior identical to dATP
Enables mechanistic dissection of A‑site vs G‑site incorporation effects
Cell‑free telomerase assay; human extract
Adenylate Kinase Enzyme Kinetics Km Value

DNA Sequencing Compression Elimination by 7-Deaza-dATP

The triphosphate form of the same 7-deaza-2'-deoxyadenosine core (7-deaza-dATP) has been characterized as a potent inhibitor of human telomerase in cell-free assays [1]. This provides strong mechanistic context for the use of the monophosphate precursor, 7-CH-5'-dAMP, in related studies.

Sequencing compression
Head‑to‑head
c7dATP eliminates band compression artifacts; improves base‑calling uniformity vs. dATP
Restores readable sequence in GC‑rich/A‑tract templates
Chain‑termination; T7 polymerase
Telomerase Cancer Biology Nucleotide Analog

7-CH-5'-dAMP Research Applications


Telomerase Mechanistic Studies with 7-CH-5'-dAMP

7-CH-5'-dAMP is the appropriate tool for investigating the active site constraints of adenylate kinase and other NMP kinases. Evidence shows that the related 7-deaza-AMP analog is a competent substrate for adenylate kinase with a Km of 0.73 mM, making it slightly more efficient than natural dAMP [1]. 7-CH-5'-dAMP, with its identical base modification and a deoxyribose sugar, is the precise probe required to parse the distinct contributions of the base N7 position versus the sugar 2'-hydroxyl group in enzyme recognition and catalysis.

DNA Curvature Attenuation with 7-CH-5'-dAMP

For research programs targeting telomerase or specialized DNA polymerases, 7-CH-5'-dAMP serves as a critical chemical precursor. Its triphosphate derivative, 7-deaza-dATP, is a validated inhibitor of human telomerase with a defined IC50 of 8 µM [2]. 7-CH-5'-dAMP provides a well-defined starting point for enzymatic or chemical phosphorylation to generate 7-deaza-dATP, enabling mechanistic studies of telomere biology and the development of novel polymerase substrates.

Compression-Free Sanger Sequencing Using 7-CH-5'-dAMP

The unique UV spectral properties of 7-deaza-dAMP, with a λmax of 270 nm and an extinction coefficient of 11.3 L mmol⁻¹ cm⁻¹ [3], make it an ideal analytical reference standard. It is used in developing and validating HPLC or LC-MS methods designed to separate and quantify 7-deazapurine nucleotides from complex biological matrices or synthetic mixtures. Its distinct retention time and spectral profile ensure accurate method calibration.

Application
Selection Property
Validation Focus
Telomerase mechanism & processivity studies
Monophosphate enables cellular uptake/phosphorylation studies; distinct pause site behavior vs. 7‑deaza‑dGTP
Translocation dynamics; intracellular accumulation kinetics
DNA curvature & A‑tract biophysics
Position‑dependent bending modulation range not accessible with natural dA; internal vs. terminal substitution control
DNA topology assays; protein‑DNA recognition studies
GC‑rich / A‑tract Sanger sequencing
c7dATP precursor eliminates compression artifacts; monophosphate enables custom triphosphate synthesis
Read accuracy & base‑calling uniformity
CD73 substrate specificity & inhibitor development
7‑deaza tolerated by CD73 (1‑/3‑deaza detrimental); monophosphate substrate‑level probe; UV λₘₐₓ 270 nm vs. 259 nm enables direct discrimination
Substrate consumption kinetics; product formation without chromatography

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